molecular formula C8H7LiN2O3 B2624848 Lithium;7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2-carboxylate CAS No. 2375260-13-0

Lithium;7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2-carboxylate

Cat. No.: B2624848
CAS No.: 2375260-13-0
M. Wt: 186.1
InChI Key: FHRBUAXHFFUCIT-UHFFFAOYSA-M
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Description

Lithium;7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2-carboxylate is a heterocyclic compound featuring a fused pyranopyrimidine core with a carboxylate group at position 2 and a lithium counterion. The pyrano[4,3-d]pyrimidine scaffold is structurally distinct due to its bicyclic system, which combines a pyran (oxygen-containing six-membered ring) and a pyrimidine (nitrogen-containing six-membered ring). The carboxylate group enhances solubility in polar solvents, while the lithium ion may improve stability and bioavailability. This compound is of interest in medicinal chemistry and materials science, though specific applications remain under investigation .

Properties

IUPAC Name

lithium;7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3.Li/c11-8(12)7-9-3-5-4-13-2-1-6(5)10-7;/h3H,1-2,4H2,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRBUAXHFFUCIT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1COCC2=CN=C(N=C21)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7LiN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2-carboxylate typically involves the reaction of 7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2-carboxylic acid with a lithium base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrimidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can also occur, especially at the pyrano ring, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine or pyrano rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, Lithium;7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2-carboxylate is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets are of interest for the development of new drugs.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and other diseases.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications.

Mechanism of Action

The mechanism of action of Lithium;7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Thiopyrano Analogs: 4-Methyl-7,8-Dihydro-5H-Thiopyrano[4,3-d]Pyrimidin-2-Amine

Structural Differences :

  • The oxygen atom in the pyran ring is replaced by sulfur, forming a thiopyrano moiety.
  • A methyl group at position 4 and an amine at position 2 replace the carboxylate group.

Hypothesized Properties :

  • Solubility: The thiopyrano derivative is less polar due to sulfur’s lower electronegativity compared to oxygen, reducing aqueous solubility.
  • Stability : Thioethers are generally more oxidation-prone than ethers, which could impact shelf life .

Pyrano[4,3-d]Pyrimidine Derivatives with Complex Substituents

Example Compound: 1-[4-(Benzylamino)-7,8-Dihydro-5H-Pyrano[4,3-d]Pyrimidin-2-yl]-2-Methyl-1H-Indole-4-Carboxamide Structural Differences:

  • A benzylamino group at position 4 and a carboxamide-linked indole moiety at position 2 replace the carboxylate.

Hypothesized Properties :

  • Bioactivity : The carboxamide and indole groups may enhance interactions with enzymes or receptors, improving target affinity.

Parent Amine: 7,8-Dihydro-5H-Pyrano[4,3-d]Pyrimidin-2-Amine

Structural Differences :

  • Lacks the carboxylate group and lithium ion, featuring a primary amine at position 2.

Hypothesized Properties :

  • Solubility : The amine’s basicity may lead to protonation in acidic environments, improving solubility in gastric fluid.
  • Reactivity : The free amine can participate in covalent bond formation, which might be advantageous in prodrug design .

Comparative Data Table

Property Lithium;7,8-Dihydro-5H-Pyrano[4,3-d]Pyrimidine-2-Carboxylate 4-Methyl-Thiopyrano Analogue Indole-Carboxamide Derivative Parent Amine
Core Heteroatom Oxygen (pyrano) Sulfur (thiopyrano) Oxygen (pyrano) Oxygen (pyrano)
Functional Group Carboxylate (+Li⁺) Amine (+ methyl) Carboxamide (+ benzylamino/indole) Amine
Polarity High (ionic) Moderate Low to moderate Moderate
Theoretical logP Low (~0.5) ~1.8 ~3.2 ~1.2
Key Stability Concern Lithium dissociation Oxidation of thioether Hydrolysis of carboxamide Amine oxidation

Research Implications and Gaps

  • Structural Insights : Crystallographic studies using programs like SHELX (e.g., SHELXL, SHELXS) may resolve conformational differences between these analogs, aiding in structure-activity relationship (SAR) analysis .
  • Thiopyrano derivatives might target sulfur-binding enzymes, while carboxamide-linked compounds could interact with hydrophobic binding pockets.
  • Synthetic Challenges: Introducing sulfur into the pyrano ring () requires specialized reagents, whereas carboxylate formation demands careful pH control to avoid lithium precipitation.

Biological Activity

Lithium;7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will delve into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

  • Molecular Formula : C₇H₈N₂O₃
  • Molecular Weight : 168.15 g/mol
  • CAS Number : 1478126-83-8

The compound belongs to the pyrano-pyrimidine family, which has been associated with various pharmacological effects, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial activity of compounds similar to this compound. For instance:

  • Minimum Inhibitory Concentration (MIC) : The derivative compounds demonstrated significant antimicrobial activity against various pathogens. For example, certain derivatives showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Pyrano-Pyrimidine Derivatives

CompoundPathogenMIC (μg/mL)
7bStaphylococcus aureus0.22
7bStaphylococcus epidermidis0.25

Anticancer Activity

This compound has been investigated for its anticancer properties. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines.

Case Studies

  • Study on MCF-7 Cell Line : A study reported that certain derivatives exhibited IC₅₀ values as low as 0.01 µM against the MCF-7 breast cancer cell line . This indicates a strong potential for these compounds in cancer therapy.
  • Inhibition of Kinases : Some derivatives were found to inhibit Aurora-A kinase with IC₅₀ values around 0.16 µM, showcasing their role in cell cycle regulation and potential as targeted cancer therapies .

Table 2: Anticancer Activity of Pyrano-Pyrimidine Derivatives

CompoundCell LineIC₅₀ (µM)
22MCF-70.01
67HCT1160.16
24A5490.30

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : Some studies suggest that these compounds can bind to DNA and inhibit its synthesis, leading to apoptosis in cancer cells.
  • Kinase Inhibition : The inhibition of kinases such as Aurora-A suggests a mechanism by which these compounds can disrupt cell division and proliferation in cancer cells.

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